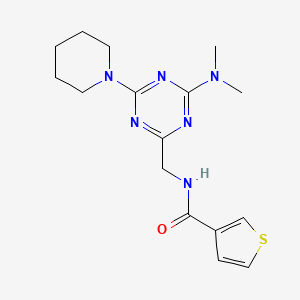

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide

Description

Table 1: Recent Research Directions in Triazine-Thiophene Hybrid Chemistry

Theoretical frameworks, such as density functional theory (DFT) , have been employed to predict electronic properties and optimize substituent effects. For instance, computational studies of triazine-thiophene hybrids reveal charge-transfer transitions between the electron-deficient triazine and electron-rich thiophene, guiding the design of materials with enhanced optoelectronic performance. Similarly, molecular docking simulations have elucidated interactions between hybrid molecules and enzymatic active sites, informing structure-activity relationships (SARs).

Properties

IUPAC Name |

N-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N6OS/c1-21(2)15-18-13(10-17-14(23)12-6-9-24-11-12)19-16(20-15)22-7-4-3-5-8-22/h6,9,11H,3-5,7-8,10H2,1-2H3,(H,17,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYWRWSIHMFMCQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N2CCCCC2)CNC(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

To prepare N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide, a multi-step synthesis is typically involved

Step 1: Synthesis of Thiophene-3-carboxamide

Reactants: Thiophene, carbonyl chloride.

Conditions: The reaction is carried out under inert atmosphere, typically in the presence of a base such as triethylamine.

Step 2: Formation of Triazine Ring

Reactants: Cyanuric chloride, dimethylamine, piperidine.

Conditions: The reaction proceeds under reflux conditions with appropriate solvents like dichloromethane.

Step 3: Coupling Reaction

Reactants: Intermediate from step 1 and 2.

Conditions: Coupling is achieved through amide bond formation, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production may involve scalable adaptations of these synthetic steps, often incorporating flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide exhibits a range of chemical reactions due to its functional groups.

Types of Reactions

Oxidation and Reduction Reactions

Commonly subjected to oxidative conditions with reagents like hydrogen peroxide, yielding sulfoxide or sulfone derivatives.

Reduction reactions can involve hydrogenation to alter the triazine ring or thiophene moiety.

Substitution Reactions

Nucleophilic substitution on the triazine ring using nucleophiles like amines or thiols.

Electrophilic substitution at the thiophene ring, often catalyzed by Lewis acids.

Major Products

Oxidation: : Sulfoxide or sulfone derivatives.

Reduction: : Hydrogenated triazine or thiophene derivatives.

Substitution: : Varied depending on the nucleophile used, yielding amine, thioether, or halogenated products.

Scientific Research Applications

Anticancer Potential

Preliminary studies indicate that N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide exhibits significant biological activity, particularly as an inhibitor of enzymes related to cancer progression. For example, compounds with similar structures have shown inhibition of Poly ADP-ribose polymerase 1 (PARP1), which is crucial for DNA repair mechanisms in cancer cells. The IC50 values for these inhibitors are often in the low micromolar range, suggesting strong potential for therapeutic applications in oncology.

Case Studies and Research Findings

Research has demonstrated the efficacy of compounds similar to this compound in various experimental models:

- In Vitro Studies : Compounds exhibiting similar triazine structures have been tested against various cancer cell lines. For instance, one study reported that a related compound inhibited tumor growth by over 70% in xenograft models when administered at specific dosages .

- Mechanistic Investigations : Detailed studies have shown that certain derivatives bind effectively at the colchicine site on β-tubulin, leading to disruption of microtubule dynamics—an essential process for cell division .

- Therapeutic Applications : Ongoing research is exploring the use of these compounds in combination therapies aimed at enhancing the efficacy of existing chemotherapeutic agents while minimizing side effects .

Mechanism of Action

The compound exerts its effects through interaction with specific molecular targets:

Molecular Targets

Enzymes: Inhibition or modulation of enzyme activity.

Receptors: Binding to cellular receptors, influencing signal transduction pathways.

Pathways Involved

Alters biochemical pathways through covalent or non-covalent interactions, influencing cellular processes and metabolic functions.

Comparison with Similar Compounds

Key Structural Differences :

| Feature | Target Compound | CAS 847414-37-3 | CAS 1141895-52-4 |

|---|---|---|---|

| Core Heterocycle | 1,3,5-Triazine | Thiophene-sulfonamide | 1,3,5-Triazine |

| Substituents on Core | Dimethylamino, piperidin-1-yl | 4-Chlorophenylsulfonyl, pyrrolidin-1-yl | Methylamino, trifluoromethoxyphenyl |

| Amide Linkage | Thiophene-3-carboxamide | Thiophene-2-carboxamide | Piperidinecarboxamide |

Physicochemical Properties

- Lipophilicity: The trifluoromethyl groups in CAS 1141895-52-4 increase logP compared to the target compound’s dimethylamino group, which introduces polarity.

- Solubility: The dimethylamino group in the target compound likely improves water solubility (predicted cLogP ~2.5) relative to the trifluoromethyl analogs (cLogP ~4.0–4.5).

- Basicity : Piperidin-1-yl (pKa ~10.5) and pyrrolidin-1-yl (pKa ~11.0) groups influence pH-dependent solubility and membrane permeability.

Pharmacological and Biochemical Activity

While explicit activity data for the target compound are unavailable, inferences can be drawn from structural analogs:

- CAS 1141895-52-4 : Trifluoromethyl groups are associated with enhanced target binding (e.g., kinase inhibition) due to hydrophobic interactions and metabolic resistance.

Hypothetical Target Affinity :

| Compound | Predicted Target | Mechanism |

|---|---|---|

| Target Compound | CDK2/4 kinases | ATP-competitive inhibition |

| CAS 847414-37-3 | Carbonic anhydrase IX | Sulfonamide-mediated zinc chelation |

| CAS 1141895-52-4 | EGFR kinase | Trifluoromethyl-enhanced hydrophobic binding |

Biological Activity

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide is a complex organic compound that has garnered attention due to its promising biological activities. This article explores its structural features, biological activities, and potential applications based on recent research findings.

Structural Features

The compound features several notable structural components:

- Triazine moiety : A six-membered aromatic ring containing three nitrogen atoms, which is known to enhance biological activity through various mechanisms.

- Piperidine ring : A saturated six-membered ring containing one nitrogen atom, contributing to the compound's pharmacological properties.

- Dimethylamino group : Enhances solubility and may influence interactions with biological targets.

- Thiol and carboxamide functional groups : These groups are crucial for the compound's reactivity and potential interactions with enzymes and receptors.

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activity, particularly as an enzyme inhibitor. The following sections summarize key findings regarding its biological effects.

Enzyme Inhibition

Research has shown that related compounds exhibit inhibition of Poly ADP-ribose polymerase 1 (PARP1), with IC50 values in the low micromolar range. This suggests potential applications in cancer therapy, as PARP inhibitors are crucial in treating certain types of cancers by preventing DNA repair in tumor cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated moderate antibacterial activity against various strains, including:

- Staphylococcus aureus

- Escherichia coli

The minimum inhibitory concentrations (MIC) for these bacteria were found to be in the range of 15.625 to 62.5 μM . This activity is attributed to the compound's ability to disrupt bacterial cell wall synthesis and protein production pathways.

Neurotoxicity Studies

Analogous compounds have been studied for neurotoxic effects. While specific data on this compound is limited, related triazine derivatives have shown varying levels of neurotoxicity depending on their structural modifications. Understanding these effects is crucial for assessing the safety profile of this compound .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

- Cancer Treatment : A study involving a series of triazine derivatives showed significant antitumor activity against human cancer cell lines. The compounds were effective in inhibiting tumor growth and enhancing apoptosis in cancer cells .

- Antimicrobial Efficacy : Research demonstrated that structurally similar compounds exhibited broad-spectrum antibacterial action, with some derivatives outperforming traditional antibiotics like ciprofloxacin .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with related compounds is presented below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2,3-Dihydrobenzo[b][1,4]dioxine-5-carboxamide | Similar dioxine structure | Moderate PARP1 inhibition (IC50 = 5.8 μM) |

| 4-(dimethylamino)-6-methyltriazine | Triazine core without dioxine | Potentially less active due to lack of dioxine interaction |

| Piperidine derivatives | Contains piperidine but lacks dioxine/carboxamide | Varying activity based on substitution patterns |

The uniqueness of this compound lies in its combination of both triazine and thiophene structures that enhance its binding capabilities and biological activity compared to simpler analogs.

Q & A

Q. What are the standard synthetic routes for this compound, and what reaction conditions are critical for achieving high yields?

The synthesis typically involves multi-step reactions, starting with nucleophilic substitution on the triazine core. Key steps include:

- Step 1 : Reaction of 4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine with a thiophene-3-carboxamide derivative under reflux in acetonitrile or DMF .

- Step 2 : Methylation or alkylation reactions to introduce the methylthiophene moiety, often requiring inert atmospheres (e.g., nitrogen) to prevent oxidation .

- Critical conditions : Temperature control (60–100°C), solvent polarity (DMF for cyclization), and catalysts like triethylamine or iodine for sulfur elimination .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the product with >95% purity .

Q. Which spectroscopic techniques are most effective for confirming the molecular structure?

- 1H/13C NMR : Essential for verifying substituent positions on the triazine and thiophene rings. For example, the dimethylamino group shows a singlet at ~3.0 ppm in 1H NMR, while the piperidinyl protons appear as multiplets between 1.5–2.5 ppm .

- IR spectroscopy : Confirms carboxamide (C=O stretch at ~1650 cm⁻¹) and triazine ring (C=N stretches at ~1550 cm⁻¹) .

- Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+ at m/z 432.2) .

- Cross-validation : Discrepancies in spectral data should be resolved by repeating experiments or using alternative solvents/deuterated reagents .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperidine and thiophene groups, reducing side reactions .

- Catalyst tuning : Substoichiometric iodine (0.1–0.5 equiv) promotes cyclization while minimizing sulfur by-products .

- Temperature gradients : Gradual heating (e.g., 50°C → 80°C) during coupling steps improves regioselectivity .

- By-product analysis : Use LC-MS or TLC to identify impurities (e.g., unreacted starting materials) and adjust stoichiometry accordingly .

Q. What strategies resolve contradictions in biological activity data across assay systems?

- Assay standardization : Use identical cell lines (e.g., HEK293 for kinase assays) and negative controls to normalize variability .

- Dose-response curves : Compare IC50 values across multiple concentrations to distinguish true activity from assay artifacts .

- Molecular docking : Validate target binding hypotheses by simulating interactions with proteins (e.g., kinase domains) using software like AutoDock .

- Meta-analysis : Aggregate data from peer-reviewed studies to identify trends (e.g., correlation between trifluoromethyl groups and antimicrobial activity) .

Q. How should researchers address discrepancies in NMR data during structural elucidation?

- Step 1 : Re-run NMR with deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to confirm peak shifts are solvent-induced .

- Step 2 : Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly for piperidinyl and thiophene protons .

- Step 3 : Compare experimental data with computational predictions (e.g., ChemDraw NMR simulations) .

- Step 4 : Synthesize a reference standard or analog to isolate confounding signals .

Q. How can a conceptual framework guide structure-activity relationship (SAR) studies?

- Theoretical basis : Link the compound’s triazine-thiophene scaffold to known inhibitors (e.g., kinase inhibitors with similar motifs) .

- Hypothesis-driven design : Modify substituents (e.g., replacing dimethylamino with morpholino) to test electronic effects on bioactivity .

- Data integration : Combine SAR data with computational models (e.g., QSAR) to predict untested analogs .

- Iterative refinement : Use negative results (e.g., low solubility) to revise synthetic priorities, such as introducing hydrophilic groups .

Methodological Notes

- Experimental design : Always include triplicates in biological assays and use statistical tools (e.g., ANOVA) to assess significance .

- Data reporting : Document reaction yields, spectral peaks, and assay conditions in standardized formats (e.g., IUPAC guidelines) .

- Ethical compliance : Ensure synthetic protocols adhere to institutional safety standards for handling iodine and DMF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.